2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole

CYP2C9 inhibition drug metabolism tetrazole bioactivity

For researchers needing a validated CYP2C9 probe, generic tetraazoles are often unsuitable due to unpredictable selectivity. 2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole solves this with its distinct 4-methylsulfophenyl and 2-carboxymethyl architecture. - Enables concentration-dependent CYP2C9 inhibition studies (IC50: 3.5 µM) without strong CYP1A2 interference (IC50: 25 µM; >7-fold selectivity). - High batch-to-batch reproducibility (≥95% purity) ensures cross-study comparability for HTS and SAR campaigns. - Ready stock and reliable global supply minimize lead times for critical discovery workflows.

Molecular Formula C10H10N4O4S
Molecular Weight 282.28 g/mol
Cat. No. B11078087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole
Molecular FormulaC10H10N4O4S
Molecular Weight282.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O
InChIInChI=1S/C10H10N4O4S/c1-19(17,18)8-4-2-7(3-5-8)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16)
InChIKeyWPMKGMLGEHKJJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.0005 kg / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole: Procurement Baseline & Structure


2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole (CAS 695201-66-2) is a heterocyclic organic compound belonging to the tetraazole class, characterized by a five‑membered aromatic ring containing four nitrogen atoms . The structure features a tetrazole ring substituted at the 2‑position with a carboxymethyl group and at the 5‑position with a 4‑methylsulfophenyl moiety. This combination of acidic (carboxylic acid) and sulfonyl‑containing aromatic groups provides a unique physicochemical profile that distinguishes it from simpler tetraazole analogs, enabling its use as a research‑grade chemical probe and building block .

CYP enzyme interaction studies requiring a moderate inhibitor profile
Research-grade chemical probe with a distinct sulfonyl/carboxylic acid architecture
Structure-activity relationship campaigns for tetraazole-containing compounds

2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole: Why Analogs Are Not Replacements


Simple replacement of this compound with a generic tetraazole or a closely related analog without the specific 4‑methylsulfophenyl and 2‑carboxymethyl substitution pattern is not scientifically justified. The combination of the electron‑withdrawing sulfonyl group and the acidic carboxymethyl side chain imparts a distinct profile of cytochrome P450 enzyme interaction [1]. As the quantitative data in Section 3 demonstrates, this compound exhibits a measurable, albeit moderate, inhibition of CYP2C9, while showing significantly lower affinity for CYP1A2. This selectivity profile is not a universal feature of all tetraazoles and is directly attributable to the compound's unique molecular architecture. Therefore, substitution with an uncharacterized or structurally distinct analog would invalidate any experimental design that relies on this specific CYP interaction fingerprint.

Attribute
Target Compound
Generic Analog Risk
CYP Interaction Profile
CYP2C9-selective fingerprint
Isoform selectivity may not transfer; CYP assay context may shift
Physicochemical Behavior
Higher polarity and hydrogen-bonding capacity
Lipophilic analogs may alter solubility and formulation context

2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole: Quantitative Differentiators


CYP2C9 Inhibition vs. Sulfaphenazole

In a direct head‑to‑head comparison using the same liver microsome assay system, 2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole exhibits an IC50 of 3500 nM (3.5 µM) for inhibition of CYP2C9, while the prototypical CYP2C9 inhibitor sulfaphenazole demonstrates a significantly more potent IC50 of 290 nM (0.29 µM) under comparable conditions [1][2]. This indicates the target compound is a moderate inhibitor, approximately 12‑fold less potent than sulfaphenazole.

CYP2C9 Inhibition vs. Sulfaphenazole
Head-to-head
IC50: 3.5 µM vs 0.29 µM (~12-fold less potent)
Supports moderate inhibition endpoint context
Liver microsome assay; data to verify
CYP2C9 inhibition drug metabolism tetrazole bioactivity

CYP1A2 Selectivity vs. CYP2C9

The compound demonstrates a clear selectivity window between CYP2C9 and CYP1A2. In the same liver microsome assay system, the IC50 for CYP1A2 inhibition is 25,000 nM (25 µM), which is more than 7‑fold higher than its IC50 for CYP2C9 (3.5 µM) [1]. This contrasts with non‑selective inhibitors that exhibit similar potency across multiple CYP isoforms.

CYP1A2 Selectivity
Method context
Selectivity ratio ~7.1 (CYP1A2/CYP2C9)
Isoform-selectivity assay context
CYP2C9-preferred over CYP1A2
CYP1A2 enzyme selectivity off‑target screening

Physicochemical Differentiation: Functional Groups

While direct quantitative solubility or LogP data are not available in primary literature for this exact compound, its structural features imply a differentiated physicochemical profile compared to simpler 5‑aryl‑2H‑tetrazoles. The presence of both a carboxylic acid group (carboxymethyl) and a methylsulfonyl group increases polarity and hydrogen‑bonding capacity relative to unsubstituted phenyl‑tetrazoles. This class‑level inference is based on the known properties of related 5‑aryl‑2H‑tetrazole‑2‑acetic acids [1].

Physicochemical Differentiation
Class-level
Predicted LogP 1.29; PSA 90.65 Ų
May support water-compatible building block selection
In silico prediction; requires validation
LogP solubility tetrazole analog comparison

Commercial Availability & Purity

This compound is commercially available from multiple global chemical suppliers, with typical catalog purities ranging from 95% to 99% [1]. In contrast, many closely related 5‑aryl‑tetrazole‑2‑acetic acid analogs are not stocked as off‑the‑shelf items and require custom synthesis, leading to longer lead times and higher procurement costs. The established supply chain for CAS 695201-66-2 makes it a more accessible and cost‑effective option for routine research use.

Commercial Availability & Purity
Supplier data
Purity ≥95%; multiple vendors
Supports procurement and lot consistency review
Market survey; vendor-specific verification needed
chemical procurement purity supplier comparison

2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole: Recommended Research Applications


CYP2C9-Mediated Metabolism Studies

Given its moderate CYP2C9 inhibitory potency (IC50 = 3.5 µM) and its >7‑fold selectivity over CYP1A2 (IC50 = 25 µM) [1], this compound is ideally suited for in vitro metabolism studies where partial, rather than complete, inhibition of CYP2C9 is desired. This profile allows researchers to probe concentration‑dependent effects on CYP2C9‑mediated metabolism without the confounding influence of strong CYP1A2 inhibition, a limitation encountered with less selective azole‑based inhibitors [1].

SAR Probe for Tetraazole CYP Inhibitors

The unique combination of a 4‑methylsulfophenyl group and a 2‑carboxymethyl side chain provides a distinct CYP2C9 interaction fingerprint. The measured IC50 values (CYP2C9: 3.5 µM; CYP1A2: 25 µM) [1] serve as quantitative benchmarks for SAR campaigns aimed at optimizing the potency or selectivity of tetraazole‑containing CYP inhibitors. Researchers can use this compound as a reference to evaluate the impact of substituting the methylsulfonyl group or modifying the acidic side chain.

Water-Compatible Tetrazole Building Block

The predicted lower LogP (1.29) and higher polar surface area (90.65 Ų) compared to simpler 5‑aryl‑tetrazoles suggest enhanced aqueous solubility. This makes 2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole a preferred building block for medicinal chemistry programs that require the synthesis of more hydrophilic tetrazole‑containing candidates, potentially improving drug‑like properties in early‑stage discovery .

Standardized Procurement for CYP Assays

The established commercial availability and high catalog purity (≥95%) of this compound make it a reliable and reproducible choice for academic and industrial laboratories conducting CYP inhibition screening. Using a well‑characterized, readily available compound with documented IC50 values [1] minimizes batch‑to‑batch variability and ensures cross‑study comparability, a critical factor for high‑throughput screening and assay validation.

Application
Selection Property
Validation Focus
CYP2C9-mediated metabolism studies
Moderate inhibitory potency profile
Concentration-dependent endpoint review
Tetraazole CYP inhibitor SAR probe
Quantifiable CYP2C9 interaction fingerprint
Selectivity and potency benchmark context
Water-compatible tetrazole building block
Predicted higher polarity and solubility
Aqueous formulation context review
Standardized procurement for CYP assays
Established supply chain and catalog purity
Lot-to-lot reproducibility and cross-study comparability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.